A Comprehensive Technical Guide to Phenyl(pyridin-4-yl)methanamine Dihydrochloride for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Phenyl(pyridin-4-yl)methanamine Dihydrochloride for Researchers and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Phenyl(pyridin-4-yl)methanamine dihydrochloride is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which features a pyridine ring and a phenyl group connected by a methanamine linker, presents a unique combination of steric and electronic properties. This versatile scaffold serves as a valuable building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.
The pyridine moiety, an isostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature that is often exploited in the design of molecules that interact with biological targets.[1][2][3] The overall architecture of phenyl(pyridin-4-yl)methanamine allows for substitutions on both the phenyl and pyridine rings, providing a platform for the systematic exploration of structure-activity relationships (SAR) in drug development programs. This guide provides an in-depth overview of the chemical properties, synthesis, applications, and safety considerations of phenyl(pyridin-4-yl)methanamine dihydrochloride, tailored for researchers and professionals in the pharmaceutical sciences.
Chemical and Physical Properties
Understanding the fundamental properties of a compound is paramount for its effective application in research and development. Phenyl(pyridin-4-yl)methanamine and its dihydrochloride salt have been characterized to elucidate their chemical and physical attributes.
| Property | Phenyl(pyridin-4-yl)methanamine (Free Base) | Phenyl(pyridin-4-yl)methanamine Dihydrochloride |
| CAS Number | 58088-57-6[4][5] | 1193388-27-0[6] |
| Molecular Formula | C₁₂H₁₂N₂[4][5] | C₁₂H₁₄Cl₂N₂ |
| Molecular Weight | 184.24 g/mol [4][5] | 257.16 g/mol |
| Appearance | Light brown to brown liquid[4] | Off-white to white solid[7] |
| Melting Point | 104°C[4] | Not explicitly available, but related structures are solids[7] |
| Boiling Point | 335°C[4] | Not applicable |
| Solubility | Soluble in water[8][9] | |
| Storage | Store at 2-8°C under an inert atmosphere[4] | Store in a cool, dry, well-ventilated area[10] |
Note: Some properties for the dihydrochloride salt are inferred from data on closely related structures and general principles of salt formation. Experimental verification is recommended.
Synthesis and Manufacturing
The synthesis of phenyl(pyridin-4-yl)methanamine and its subsequent conversion to the dihydrochloride salt can be achieved through a multi-step process. A representative synthetic route, based on established chemical transformations for analogous compounds, is outlined below.[7][11]
Synthetic Pathway Overview
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on the synthesis of structurally related compounds and should be adapted and optimized for the specific synthesis of phenyl(pyridin-4-yl)methanamine dihydrochloride.[7][11]
Step 1: Synthesis of Phenyl(pyridin-4-yl)methanol
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To a solution of phenylmagnesium bromide in dry tetrahydrofuran (THF), slowly add a solution of pyridine-4-carboxaldehyde in dry THF at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl(pyridin-4-yl)methanol.
Step 2: Synthesis of Phenyl(pyridin-4-yl)methanone
-
Dissolve the crude phenyl(pyridin-4-yl)methanol in glacial acetic acid.
-
Slowly add chromium trioxide (CrO₃) to the solution while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate to obtain phenyl(pyridin-4-yl)methanone.
Step 3: Synthesis of Phenyl(pyridin-4-yl)methanone oxime
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Dissolve phenyl(pyridin-4-yl)methanone and hydroxylamine hydrochloride in ethanol.
-
Add pyridine to the mixture and reflux for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude oxime by recrystallization or column chromatography.
Step 4: Synthesis of Phenyl(pyridin-4-yl)methanamine
-
To a solution of the phenyl(pyridin-4-yl)methanone oxime in a mixture of ethanol and acetic acid, add zinc dust portion-wise.
-
Stir the reaction mixture at room temperature for several hours until the reduction is complete.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Neutralize the filtrate with a base and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the free base, phenyl(pyridin-4-yl)methanamine.
Step 5: Formation of Phenyl(pyridin-4-yl)methanamine Dihydrochloride
-
Dissolve the phenyl(pyridin-4-yl)methanamine free base in a suitable solvent such as methanol.
-
Cool the solution in an ice bath and acidify to a pH of 1-2 by the dropwise addition of a saturated solution of hydrochloric acid in methanol.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting residue with a non-polar solvent (e.g., n-hexane), filter the solid, and dry under vacuum to afford phenyl(pyridin-4-yl)methanamine dihydrochloride as a solid.[7]
Applications in Research and Drug Development
The phenyl(pyridin-4-yl)methanamine scaffold is a privileged structure in medicinal chemistry due to its presence in a number of biologically active compounds.[1][2][3] Its derivatives have been investigated for a wide range of therapeutic targets.
As a Building Block for Bioactive Molecules
The primary application of phenyl(pyridin-4-yl)methanamine dihydrochloride is as a versatile intermediate in the synthesis of more complex molecules. The primary amine group serves as a key functional handle for derivatization through reactions such as acylation, alkylation, and reductive amination. This allows for the introduction of diverse substituents to probe the chemical space around the core scaffold and optimize interactions with a biological target.
Role in the Development of Kinase Inhibitors
The pyridine and phenyl rings of the scaffold can mimic the purine and phenyl groups found in many kinase inhibitors that bind to the ATP-binding site of these enzymes. By modifying the substituents on these rings, researchers can fine-tune the selectivity and potency of the resulting compounds against specific kinases implicated in diseases such as cancer.[12]
Exploration in CNS-Targeting Agents
The ability of the pyridine nitrogen to engage in hydrogen bonding and the overall lipophilicity of the molecule make it an interesting starting point for the design of agents that can cross the blood-brain barrier. Derivatives of phenyl(pyridin-4-yl)methanamine could be explored for their potential as modulators of central nervous system (CNS) targets.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling phenyl(pyridin-4-yl)methanamine dihydrochloride. The following information is a general guide and should be supplemented with a thorough review of the material safety data sheet (MSDS) provided by the supplier.
Hazard Identification
Based on data for structurally related compounds, phenyl(pyridin-4-yl)methanamine dihydrochloride may be associated with the following hazards:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink. Get medical attention immediately.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Conclusion
Phenyl(pyridin-4-yl)methanamine dihydrochloride is a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery and development. Its unique structural features provide a robust platform for the synthesis of novel compounds with the potential for a wide range of biological activities. A thorough understanding of its chemical properties, synthesis, and safe handling practices, as outlined in this guide, is essential for its effective utilization in the pursuit of new therapeutic agents.
References
-
PubChem. C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Kumar, V., et al. (2018). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 3(10), x181498. Available from: [Link]
-
Angene Chemical. Safety Data Sheet: {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride. Available from: [Link]
-
Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Available from: [Link]
-
IDAAM Publications. ADME Prediction of 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives as CDK9 inhibitors. Available from: [Link]
-
Al-Saeedi, S. I., et al. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2025(4), M1453. Available from: [Link]
-
Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182. Available from: [Link]
-
Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Available from: [Link]
-
Reddy, C. D., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. ResearchGate. Available from: [Link]
-
Reddy, C. D., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(5), 1996-2003. Available from: [Link]
Sources
- 1. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. PHENYL-PYRIDIN-4-YLMETHYL-AMINE | 58088-57-6 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 1193388-27-0|Phenyl(pyridin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride | 889939-88-2 | Benchchem [benchchem.com]
- 9. Pyridin-4-ylmethanamine Dihydrochloride [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. researchgate.net [researchgate.net]
- 12. idaampublications.in [idaampublications.in]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
